Erythrabyssin II

Vue d'ensemble

Description

It is isolated from the stem bark of the plant Erythrina crista-galli, which is part of the Leguminosae family . The compound has a molecular formula of C₂₅H₂₈O₄ and a molecular weight of 392.49 g/mol . Erythrabyssin II is known for its antimicrobial properties and is a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Erythrabyssin II is relatively complex and typically involves multiple steps of synthesis or extraction from natural materials . The synthetic routes may include chemical synthesis, separation, and purification techniques. Specific details on the synthetic routes are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound generally involves the extraction from the stem bark of Erythrina crista-galli. The process includes drying the plant material, followed by solvent extraction using solvents such as hexane, ethyl acetate, and methanol . The extracts are then subjected to chromatographic techniques to isolate and purify this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Erythrabyssin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Applications De Recherche Scientifique

Erythrabyssin II has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of Erythrabyssin II involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The compound targets specific molecular pathways in microorganisms, making it effective against a range of pathogens. The exact molecular targets and pathways are still under investigation, but its antimicrobial activity is well-documented .

Comparaison Avec Des Composés Similaires

Erythrabyssin II is unique among pterocarpans due to its specific structural features and biological activity. Similar compounds include:

- Erythrabyssin A

- Erythrabyssin I

- Phaseollin

- Erycristagallin

- Erystagallin A

- Eryvarin D

These compounds share structural similarities but differ in their biological activities and specific applications . This compound stands out for its potent antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications .

Activité Biologique

Erythrabyssin II, a natural product derived from the stem bark of Erythrina crista-galli, has garnered attention for its significant biological activities, particularly its antibacterial properties. This article reviews various studies highlighting the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

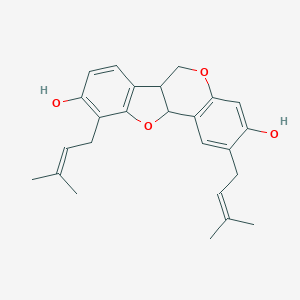

Chemical Structure and Properties

This compound belongs to the class of pterocarpans, which are isoflavonoids characterized by a tetracyclic structure. The presence of specific functional groups, such as hydroxyl (-OH) and prenyl groups, significantly influences its biological activity. The lipophilicity imparted by these groups enhances its interaction with bacterial membranes, contributing to its antibacterial efficacy.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound against various pathogens. A notable study reported the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Mycobacterium smegmatis:

| Compound | MIC against S. aureus (µg/mL) | MIC against M. smegmatis (µg/mL) |

|---|---|---|

| This compound | 3.12 | 0.78 |

| Streptomycin | 50 | 1.25 |

This compound exhibited a MIC of 3.12 µg/mL against S. aureus, significantly lower than that of streptomycin, which had an MIC of 50 µg/mL . Furthermore, it demonstrated superior activity against M. smegmatis, with an MIC of 0.78 µg/mL compared to streptomycin's 1.25 µg/mL .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural characteristics. The following substitutions on the aromatic rings are crucial for its antibacterial activity:

- C-2 prenyl group : Enhances lipophilicity and membrane interaction.

- C-3 hydroxyl group : Potentially increases hydrogen bonding with bacterial targets.

- C-9 hydroxyl and C-10 prenyl substitutions : Favorable for antibacterial potency.

These findings suggest that modifications to the pterocarpan structure can lead to variations in biological activity, indicating a promising avenue for developing new antibacterial agents .

Case Studies and Research Findings

A comprehensive review highlighted the antibacterial effects of several pterocarpans from African Erythrina species, including this compound. The review emphasized the importance of structural variations in determining the biological activity of these compounds .

In another study focusing on ethnobotanical drug discovery, researchers screened various East African plants for antimicrobial properties and identified this compound as a potent candidate due to its significant antibacterial effects against common pathogens .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the antibacterial activity of Erythrabyssin II?

- Answer : The minimum inhibitory concentration (MIC) assay is the standard method, using broth microdilution to quantify activity against bacterial strains like Staphylococcus and Streptococcus. This compound exhibits MIC values of 0.78–1.56 µg/ml, requiring serial dilutions in 96-well plates and incubation under standardized conditions (e.g., 37°C for 18–24 hours) . For neuraminidase inhibition, dose-dependent assays (IC50 = 0.09–3.25 µM) should employ fluorometric or colorimetric substrates to measure enzymatic activity reduction .

Q. How can researchers validate the purity and structural identity of this compound in experimental setups?

- Answer : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For purity, HPLC with UV detection (e.g., at 254 nm) is recommended. Newly synthesized compounds require full spectral data, while known compounds should reference published NMR/MS profiles .

Q. What are the primary mechanisms underlying this compound's bioactivity?

- Answer : Its antibacterial activity is attributed to bacterial neuraminidase inhibition, disrupting biofilm formation and virulence. For antioxidants, molecular docking studies suggest interactions with free radical scavenging pathways, validated via in silico models using proteins like NADPH oxidase .

Advanced Research Questions

Q. How can researchers design experiments to investigate synergistic effects between this compound and other antimicrobial agents?

- Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine this compound with antibiotics (e.g., β-lactams) at sub-MIC concentrations. Statistical validation via isobologram analysis or Bliss independence models is critical to confirm synergy (FIC ≤ 0.5) . Replicate results across ≥3 independent experiments to ensure robustness.

Q. What strategies are effective for resolving contradictions in reported MIC values across studies?

- Answer : Conduct a systematic literature review to identify variables affecting MIC (e.g., bacterial strain variability, growth media, incubation time). Replicate conflicting studies under controlled conditions, using standardized CLSI or EUCAST protocols. Meta-analysis with random-effects models can quantify heterogeneity .

Q. How can in silico methods predict this compound's interaction with novel molecular targets?

- Answer : Perform molecular docking using tools like AutoDock Vina or Schrödinger Suite. Prepare the 3D protein structure (e.g., from PDB database) via Chimera 1.13.1, minimizing polar hydrogens and assigning Gasteiger charges. Validate docking poses with molecular dynamics simulations (e.g., AMBER or GROMACS) to assess binding stability .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Answer : Nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC50/EC50 values. For multi-dose experiments, ANOVA with post-hoc Tukey tests identifies significant differences. Power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes .

Q. Methodological Considerations

Q. How should researchers document experimental protocols for reproducibility?

- Answer : Include detailed methods in supplementary materials: reagent sources (e.g., Sigma-Aldridch catalog numbers), equipment settings (e.g., centrifuge RPM), and step-by-step workflows. For synthesis, specify reaction conditions (temperature, solvent, catalysts) and purification steps (e.g., column chromatography gradients) .

Q. What criteria define a well-formulated research question for this compound studies?

- Answer : The question must be (1) specific (e.g., "Does this compound inhibit S. aureus biofilm formation via sortase A modulation?"), (2) empirically testable, and (3) grounded in gaps identified via literature review (e.g., unstudied mechanisms in Gram-negative bacteria) .

Q. How can researchers address data scarcity in structure-activity relationship (SAR) studies of this compound analogs?

- Answer : Use cheminformatics tools (e.g., RDKit or MOE) to generate virtual libraries of analogs. Prioritize compounds with favorable ADMET profiles (e.g., SwissADME). Validate predictions via in vitro assays, focusing on substituents at key positions (e.g., C-3 hydroxyl group) .

Propriétés

Numéro CAS |

77263-06-0 |

|---|---|

Formule moléculaire |

C25H28O4 |

Poids moléculaire |

392.5 g/mol |

Nom IUPAC |

(6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1 |

Clé InChI |

LDKAMVCGTURXMH-CPJSRVTESA-N |

SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |

SMILES isomérique |

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4CC=C(C)C)O)C |

SMILES canonique |

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |

Synonymes |

3,9-Dihydroxy-2,10-diprenylpterocarpan; 2-Prenylphaseollidin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.